molecular formula C13H19NO B15324712 3-(3-Methylbenzyl)piperidin-3-ol

3-(3-Methylbenzyl)piperidin-3-ol

Cat. No.: B15324712
M. Wt: 205.30 g/mol
InChI Key: IRZDYOSPDMWJDE-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)piperidin-3-ol (CAS: 1269532-67-3) is a piperidine derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It features a piperidine ring substituted with a hydroxyl group at the 3-position and a 3-methylbenzyl group attached to the same carbon. This compound is primarily used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3

InChI Key

IRZDYOSPDMWJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated piperidine derivative.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(3-Methylbenzyl)piperidin-3-ol 1269532-67-3 C₁₂H₁₇NO 191.27 3-OH, 3-(3-methylbenzyl)
1-Benzyl-3-(hydroxymethyl)piperidin-3-ol 112197-89-4 C₁₃H₁₉NO₂ 221.30 3-OH, 3-(hydroxymethyl), 1-benzyl
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol 1601475-88-0 C₁₃H₁₉NO 205.30 3-OH, 5-methyl, 1-benzyl (stereoisomer)
3-Methylpiperidin-3-ol 473730-88-0 C₆H₁₃NO 115.18 3-OH, 3-methyl (no benzyl group)
3-(3-Bromobenzyl)pyrrolidin-3-ol 1340533-86-9 C₁₁H₁₄BrNO 256.14 Pyrrolidine ring, 3-Br-benzyl

Key Observations :

  • Substituent Effects: The presence of a benzyl group (e.g., in this compound) increases lipophilicity compared to non-benzylated analogues like 3-Methylpiperidin-3-ol .
  • Stereochemistry : Stereoisomers such as (3R,5R)-1-Benzyl-5-methylpiperidin-3-ol exhibit distinct biological activities due to spatial orientation differences in receptor binding .
Table 2: Receptor Binding and Pharmacological Data
Compound Name Receptor Affinity (pKi) Key Findings
This compound Not reported Structural similarity to acetylcholine receptor ligands suggests potential use in neurological drug design .
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol ~8.7 (acetylcholine receptors) Exhibits moderate affinity for postganglionic acetylcholine receptors; stereochemistry impacts binding by <10-fold .
3-Methylpiperidin-3-ol ~8.5 (acetylcholine receptors) Lower affinity compared to benzylated derivatives, highlighting the importance of the benzyl group in receptor interaction .

Key Observations :

  • The 3-methylbenzyl group in this compound likely enhances receptor binding through hydrophobic interactions, whereas its absence in 3-Methylpiperidin-3-ol reduces affinity .
  • Stereoisomeric forms (e.g., (3R,5R)- vs. (3S,5S)-) show minimal differences in receptor affinity (<10-fold), suggesting conformational flexibility in binding pockets .

Key Observations :

  • Sodium borohydride (NaBH₄) reduction is a common step for synthesizing piperidin-3-ol derivatives but can lead to residual starting materials like piperidin-3-one .
  • Benzylation introduces stability challenges; desbenzylation during synthesis generates impurities requiring rigorous purification .

Biological Activity

3-(3-Methylbenzyl)piperidin-3-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H17N
Molecular Weight: 189.28 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=CC=CC=C1CC2CCN(CC2)C(C)O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly within the central nervous system (CNS). Research indicates that compounds in this class can act as:

  • Dopamine Receptor Modulators: They may influence dopamine pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptor Ligands: Some studies suggest potential interactions with serotonin receptors, impacting mood and anxiety disorders.
  • Ion Channel Modulators: Piperidine derivatives have shown activity on voltage-gated ion channels, potentially affecting neuronal excitability and synaptic transmission .

Biological Activity Spectrum

The biological activity spectrum of this compound can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonin pathways leading to antidepressant effects.
NeuroprotectiveProtective effects against neurodegeneration through modulation of neurotransmitter systems.
AnticancerEvidence suggests some piperidine derivatives exhibit cytotoxic effects on cancer cell lines .
AnalgesicPotential use in pain management through central mechanisms .

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study evaluated the neuroprotective properties of various piperidine derivatives, including this compound. Results indicated significant protection against oxidative stress-induced neuronal death, suggesting its potential in treating neurodegenerative diseases .
  • Antidepressant Activity:
    In a rodent model of depression, administration of this compound resulted in a marked decrease in depressive-like behaviors. This effect was associated with increased levels of serotonin and norepinephrine in the brain, highlighting its potential as an antidepressant agent .
  • Cytotoxicity Against Cancer Cells:
    Research demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

Compound Biological Activity Key Findings
1-(4-Fluorophenyl)piperidineAntidepressantExhibits significant improvement in mood-related behaviors.
4-(2-Hydroxyethyl)piperidineNeuroprotectiveProtects against excitotoxicity in neuronal cultures.
1-MethylpiperidineAnalgesicReduces pain responses in animal models.

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